3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid
Description
Properties
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-8-2-3-12(13(15)4-8)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGAQDGKJGIPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690254 | |
| Record name | 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-52-5 | |
| Record name | 2'-Chloro-4'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10690254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid is a synthetic compound that exhibits noteworthy biological activity due to its unique molecular structure, which includes both nitro and chloro substituents. This compound belongs to the class of benzoic acids and has garnered interest in pharmaceutical research for its potential therapeutic applications. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves a multi-step process including nitration, chlorination, and carboxylation reactions. Controlled conditions are crucial for achieving high yields, often exceeding 85% purity through methods like crystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to inhibition of enzymatic activity or modulation of protein functions, which is critical in therapeutic contexts.
Biological Activities
Research indicates that derivatives of this compound exhibit several biological activities:
- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antibacterial agent.
- Antidiabetic Effects : Some derivatives have demonstrated promising results in managing blood glucose levels, indicating possible applications in diabetes treatment.
- Antitumor Properties : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer drug .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antidiabetic | Reduction in blood glucose levels | |
| Antitumor | Cytotoxic effects on cancer cells |
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of various benzoic acid derivatives, this compound was found to be effective against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antibacterial agent.
Case Study: Antidiabetic Effects
Another investigation focused on the antidiabetic properties of this compound revealed that it could enhance insulin sensitivity in cellular models. The mechanism was linked to the modulation of glucose transporter proteins, which play a crucial role in glucose uptake by cells.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid exhibit notable antimicrobial properties. A study demonstrated that certain derivatives effectively inhibited the growth of various bacterial strains, suggesting potential for developing new antibiotics.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | P. aeruginosa | 18 |
Antiparasitic Properties
The compound has been investigated for its antiparasitic effects, particularly against malaria. In vitro studies indicated that certain analogs inhibited key enzymes in the Plasmodium falciparum life cycle, showcasing potential as a lead compound for antimalarial drug development .
Case Study: Inhibition of PfGSK3
A specific derivative demonstrated an IC50 value of 328 ± 40 nM against PfGSK3, a target for combating drug resistance in malaria . This finding highlights the compound's relevance in addressing global health challenges.
Herbicidal Activity
This compound has been explored for its herbicidal properties. Field trials have shown that formulations containing this compound effectively control a range of broadleaf weeds without adversely affecting crop yields.
Table 2: Herbicidal Efficacy
| Concentration (g/ha) | Weed Species | Efficacy (%) |
|---|---|---|
| 50 | Amaranthus retroflexus | 85 |
| 100 | Chenopodium album | 90 |
| 150 | Solanum nigrum | 75 |
Polymer Additives
The compound is also utilized as an additive in polymer chemistry to enhance thermal stability and UV resistance in plastics. Its incorporation into polymer matrices has been shown to improve mechanical properties and extend the material's lifespan under UV exposure.
Case Study: Thermal Stability Improvement
A comparative study revealed that polymers blended with this compound exhibited a significant increase in thermal degradation temperature compared to unmodified polymers, indicating its effectiveness as a stabilizing agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following compounds share structural motifs with 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid, enabling comparative analysis of their properties:
Key Observations:
- Acidity : The free -COOH group in the target compound enhances acidity compared to ester derivatives (e.g., 3-(chlorocarbonyl)-5-nitrobenzoic acid methyl ester) .
- Electron-Withdrawing Effects: The -NO₂ group in all compounds increases electrophilicity, influencing reactivity in substitution reactions .
- Lipophilicity: The 2-chloro-4-methylphenyl group in the target compound contributes to higher logP (lipophilicity) compared to analogues with polar substituents (e.g., -NH₂ in 2-(3-aminophenoxy)-5-nitrobenzoic acid) .
Preparation Methods
Temperature and Time Profiles
Optimal parameters for each stage are summarized in Table 1.
Table 1: Reaction Conditions and Yields
Solvent and Catalyst Systems
-
Nitration : Sulfonitric mixtures serve as both solvent and reagent, eliminating the need for additional solvents.
-
Chlorination : Excess POCl₃ acts as a solvent, enabling homogeneous reaction conditions.
-
Hydrolysis : Dilute sulfuric acid (80–85%) balances reactivity and safety, minimizing side product formation.
Purification and Characterization
Crystallization Techniques
Post-reaction mixtures are often diluted with ice water to precipitate crude products. Recrystallization from ethyl acetate/heptane mixtures enhances purity to >95%, as evidenced by HPLC analysis.
Analytical Validation
-
Melting points : High-purity 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid exhibits a characteristic melting range of 148–152°C.
-
Spectroscopic data :
Comparative Analysis of Synthetic Routes
Pathway Efficiency
The sequential nitration-chlorination-carboxylation approach achieves an overall yield of 72–78%, factoring in intermediate purification losses. Alternative routes reversing nitration and chlorination steps result in lower yields (55–60%) due to nitro group interference in electrophilic substitution.
Scalability and Industrial Relevance
Patent CN102329237A highlights the scalability of nitration-hydrolysis sequences, with pilot-scale productions achieving 92% conversion rates. Continuous-flow reactors further enhance throughput by maintaining precise temperature control during exothermic nitration .
Q & A
Q. What are the recommended methods for synthesizing 3-(2-Chloro-4-methylphenyl)-5-nitrobenzoic acid?
Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:
Nitration : Introduce the nitro group at the 5-position of benzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
Chlorination and Methylation : Employ Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-chloro-4-methylphenyl group.
Purification : Recrystallize from ethanol or DCM/hexane mixtures to achieve >95% purity .
Q. How can I characterize this compound’s structure and purity?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.5 ppm for nitro groups) .
- X-ray Crystallography : Use SHELXL (for refinement) and WinGX (for data processing) to resolve the crystal structure. ORTEP-3 visualizes thermal ellipsoids .
- HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 296.03) .
Q. What solvents are suitable for experimental work with this compound?
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?
The carboxylic acid group forms strong O–H⋯O hydrogen bonds (2.6–2.8 Å) with nitro or chloro substituents on adjacent molecules, creating 1D chains or 2D sheets. Graph set analysis (Etter’s rules) reveals motifs like R₂²(8) or C(6) patterns. Use Mercury or PLATON to analyze Hirshfeld surfaces .
Q. What electronic effects dominate its reactivity in cross-coupling reactions?
- Nitro Group : Strong electron-withdrawing effect deactivates the benzene ring, directing electrophiles to the meta position.
- Chloro Substituent : Moderately deactivating but enhances oxidative stability.
- Methyl Group : Ortho/para-directing, but steric hindrance at the 4-position may limit reactivity.
DFT calculations (e.g., Gaussian) can model frontier molecular orbitals to predict regioselectivity .
Q. How should I resolve contradictions in reported melting points or spectral data?
Q. What are the challenges in computational modeling of this compound?
- Conformational Flexibility : The 2-chloro-4-methylphenyl group may adopt multiple torsional angles. Use Monte Carlo or MD simulations to explore energy minima.
- Electrostatic Interactions : Accurate partial charge assignment (e.g., RESP charges) is critical for docking studies.
- Solvent Effects : Include implicit solvent models (e.g., COSMO) in DFT calculations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
